molecular formula C20H12Cl4N2O2 B3958797 N,N'-1,3-phenylenebis(2,4-dichlorobenzamide)

N,N'-1,3-phenylenebis(2,4-dichlorobenzamide)

Cat. No. B3958797
M. Wt: 454.1 g/mol
InChI Key: HXZSVIVGZJULFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-1,3-phenylenebis(2,4-dichlorobenzamide), commonly known as PBDB-T, is a conjugated polymer that has gained significant attention in recent years due to its unique properties and potential applications in various fields. PBDB-T is a highly crystalline polymer that exhibits excellent thermal and morphological stability, making it an ideal candidate for use in organic electronics, including solar cells, transistors, and light-emitting diodes. In

Mechanism of Action

The mechanism of action of PBDB-T in organic electronic devices is complex and not fully understood. However, it is believed that the high crystallinity and morphology of PBDB-T play a crucial role in its electronic properties. The highly ordered structure of PBDB-T allows for efficient charge transport and reduces the likelihood of charge recombination, leading to improved device performance.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of PBDB-T, as it is primarily used in the field of organic electronics. However, some studies have suggested that PBDB-T may have cytotoxic effects on certain cell lines, highlighting the need for further research into its potential health effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PBDB-T in lab experiments is its high thermal and morphological stability, which allows for reproducible and reliable results. Additionally, PBDB-T has a high PCE in organic photovoltaic devices, making it an ideal candidate for use in solar cell research. However, one of the limitations of using PBDB-T is its relatively high cost compared to other conjugated polymers, which may limit its use in certain research applications.

Future Directions

There are several future directions for research on PBDB-T, including the development of more efficient synthesis methods, the optimization of its electronic properties for use in organic electronics, and the investigation of its potential health effects. Additionally, there is potential for the use of PBDB-T in other fields, such as drug delivery and sensing applications, which could further expand its potential applications.

Scientific Research Applications

PBDB-T has been extensively studied for its potential applications in organic electronics, particularly in the field of solar cells. PBDB-T has been shown to have a high power conversion efficiency (PCE) in organic photovoltaic devices, making it a promising candidate for use in commercial solar cells. Additionally, PBDB-T has been used in the development of transistors and light-emitting diodes, further demonstrating its potential in the field of organic electronics.

properties

IUPAC Name

2,4-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl4N2O2/c21-11-4-6-15(17(23)8-11)19(27)25-13-2-1-3-14(10-13)26-20(28)16-7-5-12(22)9-18(16)24/h1-10H,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZSVIVGZJULFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-1,3-phenylenebis(2,4-dichlorobenzamide)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-1,3-phenylenebis(2,4-dichlorobenzamide)
Reactant of Route 3
Reactant of Route 3
N,N'-1,3-phenylenebis(2,4-dichlorobenzamide)
Reactant of Route 4
Reactant of Route 4
N,N'-1,3-phenylenebis(2,4-dichlorobenzamide)
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N,N'-1,3-phenylenebis(2,4-dichlorobenzamide)
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N,N'-1,3-phenylenebis(2,4-dichlorobenzamide)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.